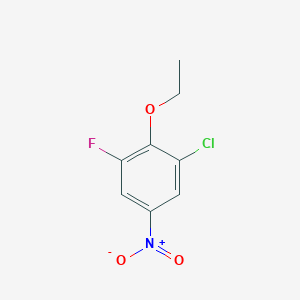
1-Chloro-2-ethoxy-3-fluoro-5-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2-ethoxy-3-fluoro-5-nitrobenzene is an organic compound with the molecular formula C8H7ClFNO3 It is a derivative of benzene, characterized by the presence of chloro, ethoxy, fluoro, and nitro substituents on the aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-2-ethoxy-3-fluoro-5-nitrobenzene typically involves multi-step organic reactions. One common method includes:
Nitration: Introducing a nitro group to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.
Halogenation: Adding a chloro group through electrophilic aromatic substitution using chlorine gas in the presence of a catalyst like iron(III) chloride.
Fluorination: Introducing a fluoro group using a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound.
Ethoxylation: Adding an ethoxy group through a nucleophilic substitution reaction using ethanol and a base like sodium ethoxide.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-2-ethoxy-3-fluoro-5-nitrobenzene can undergo various chemical reactions, including:
Substitution Reactions: Such as nucleophilic aromatic substitution where the chloro group can be replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium ethoxide in ethanol.
Reduction: Hydrogen gas with palladium on carbon.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed:
Amines: From the reduction of the nitro group.
Carboxylic Acids: From the oxidation of the ethoxy group.
Substituted Benzenes: From nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
1-Chloro-2-ethoxy-3-fluoro-5-nitrobenzene has several applications in scientific research:
Pharmaceuticals: Used as an intermediate in the synthesis of various drugs.
Agrochemicals: Employed in the development of pesticides and herbicides.
Materials Science: Utilized in the creation of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Chloro-2-ethoxy-3-fluoro-5-nitrobenzene involves its interaction with molecular targets through its functional groups. For instance:
Nitro Group: Can participate in redox reactions, influencing the compound’s reactivity.
Chloro and Fluoro Groups: Affect the compound’s electrophilicity and nucleophilicity, guiding its interactions in substitution reactions.
Ethoxy Group: Provides steric hindrance and influences the compound’s solubility and reactivity.
Comparación Con Compuestos Similares
- 1-Chloro-2-ethoxy-4-fluoro-5-nitrobenzene
- 1-Chloro-2-methoxy-3-fluoro-5-nitrobenzene
- 1-Bromo-2-ethoxy-3-fluoro-5-nitrobenzene
Uniqueness: 1-Chloro-2-ethoxy-3-fluoro-5-nitrobenzene is unique due to its specific combination of substituents, which confer distinct chemical properties and reactivity patterns. The presence of both electron-withdrawing (nitro, chloro, fluoro) and electron-donating (ethoxy) groups creates a versatile compound for various chemical transformations and applications.
Propiedades
IUPAC Name |
1-chloro-2-ethoxy-3-fluoro-5-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO3/c1-2-14-8-6(9)3-5(11(12)13)4-7(8)10/h3-4H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBJRYBZMCNTKSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














